molecular formula C13H14N2O B1361197 3-Methoxy-N1-phenylbenzene-1,4-diamine CAS No. 5840-10-8

3-Methoxy-N1-phenylbenzene-1,4-diamine

Cat. No. B1361197
CAS RN: 5840-10-8
M. Wt: 214.26 g/mol
InChI Key: PSLCQHFPBXQZLI-UHFFFAOYSA-N
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Description

3-Methoxy-N1-phenylbenzene-1,4-diamine is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.26 g/mol . The IUPAC name for this compound is 2-methoxy-4-N-phenylbenzene-1,4-diamine .


Synthesis Analysis

The synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles can be achieved by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .


Molecular Structure Analysis

The InChI string for 3-Methoxy-N1-phenylbenzene-1,4-diamine is InChI=1S/C13H14N2O/c1-16-13-9-11(7-8-12(13)14)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 . The Canonical SMILES for this compound is COC1=C(C=CC(=C1)NC2=CC=CC=C2)N .


Chemical Reactions Analysis

The solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied . The reaction mechanism explaining the selectivity was also discussed .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.26 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass is 214.110613074 g/mol . The Topological Polar Surface Area is 47.3 Ų . The Heavy Atom Count is 16 .

Scientific Research Applications

Antioxidant Properties

3-Methoxy-N1-phenylbenzene-1,4-diamine and its derivatives have been studied for their antioxidant effectiveness. The study by Kortišová et al. (2007) explored the geometries and dehydrogenation products of similar compounds, supporting their role in stable structure formation, which might be significant for their antioxidant properties (Kortišová, Breza, & Cibulková, 2007).

Corrosion Inhibition

Research indicates that compounds related to 3-Methoxy-N1-phenylbenzene-1,4-diamine act as corrosion inhibitors for mild steel. Nor Hashim et al. (2012) compared the efficiency of Schiff base compounds derived from N-phenyl-1,4-phenylenediamine with parent amine, revealing their potential in corrosion inhibition (Nor Hashim, Kassim, & Mohd, 2012).

Antibacterial Properties

A study by A. P. (2019) on Schiff base derivatives of similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in antibacterial treatments (A. P., 2019).

Electrochemical Properties

Liou & Chang (2008) synthesized a compound containing a similar structure, highlighting its good solubility and potential application in electrochromic devices. These properties make them suitable for high-performance engineering plastics and electrochemical applications (Liou & Chang, 2008).

Polyimide Synthesis

Iqbal et al. (2015) synthesized polyimides using derivatives of phenylenediamine, which included functionalities similar to 3-Methoxy-N1-phenylbenzene-1,4-diamine. These polyimides exhibited high thermal stability, suggesting their utility in high-performance materials (Iqbal, Khosa, Jamal, & Hamid, 2015).

Photovoltaic Applications

In the context of polymer solar cells, Jin et al. (2016) explored the addition of methoxybenzene derivatives to enhance photovoltaic performance, indicating potential applications of similar compounds in renewable energy technologies (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).

properties

IUPAC Name

2-methoxy-4-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-9-11(7-8-12(13)14)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLCQHFPBXQZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346393
Record name 2-Methoxy-N~4~-phenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N1-phenylbenzene-1,4-diamine

CAS RN

5840-10-8
Record name 2-Methoxy-N~4~-phenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-N4-phenyl-1,4-phenylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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